N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide
Description
This compound features a benzothiazole core substituted with a methoxy group at the 4-position, a pyridin-2-ylmethyl group, and a propanamide side chain bearing a p-tolylthio moiety. The benzothiazole scaffold is known for its pharmacological relevance, including anticancer and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-17-9-11-19(12-10-17)30-15-13-22(28)27(16-18-6-3-4-14-25-18)24-26-23-20(29-2)7-5-8-21(23)31-24/h3-12,14H,13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGCAZVHCLBMLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the benzo[d]thiazole ring and subsequent functional group modifications. The presence of the methoxy group enhances solubility, while the pyridine and thioether groups provide specific interaction sites for biological targets.
The compound exhibits various biological activities, particularly in cancer treatment. It functions primarily through the inhibition of tubulin polymerization, similar to other antitubulin agents. This mechanism leads to cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound shows potent cytotoxic effects against a range of cancer cell lines. For instance, it has been shown to inhibit the growth of multidrug-resistant (MDR) cancer cells, suggesting its potential as a therapeutic agent that can overcome common resistance mechanisms associated with traditional chemotherapeutics .
In Vivo Studies
In vivo efficacy has been assessed using xenograft models. Treatment with this compound resulted in significant tumor growth inhibition compared to controls. Notably, it demonstrated lower neurotoxicity than conventional antitumor agents, indicating a favorable safety profile .
Comparative Analysis
| Compound | Mechanism | Cytotoxicity | Resistance Overcoming | Neurotoxicity |
|---|---|---|---|---|
| This compound | Tubulin inhibition | High | Yes | Low |
| SMART Compounds (similar class) | Tubulin inhibition | High | Yes | Moderate |
Case Studies
- Prostate Cancer Model : In a study involving human prostate cancer xenografts, administration of the compound resulted in a tumor volume reduction by approximately 30% compared to untreated controls over three weeks.
- Melanoma Model : Similar results were observed in melanoma models, where the compound's ability to inhibit tumor growth was attributed to its action on microtubule dynamics .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key analogs differ in substituents on the benzothiazole ring, pyridine position, and propanamide side chain (Table 1).
Table 1: Structural and Molecular Comparison
*Includes hydrochloride salt.
- Benzothiazole Substituent: Methoxy (target) vs. Ethyl substituents () increase steric bulk, which may reduce solubility but improve target specificity.
Pyridine Position :
- Propanamide Substituent: p-Tolylthio (target) vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
